molecular formula C13H11Cl2NO3 B4924454 2-(3,4-dichlorophenoxy)-N-(2-furylmethyl)acetamide

2-(3,4-dichlorophenoxy)-N-(2-furylmethyl)acetamide

Cat. No.: B4924454
M. Wt: 300.13 g/mol
InChI Key: YHPISGWNTVELKN-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenoxy)-N-(2-furylmethyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenoxy group and a furylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenoxy)-N-(2-furylmethyl)acetamide typically involves the following steps:

    Preparation of 3,4-dichlorophenol: This can be achieved by chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride.

    Formation of 3,4-dichlorophenoxyacetic acid: The 3,4-dichlorophenol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 3,4-dichlorophenoxyacetic acid.

    Synthesis of 2-(3,4-dichlorophenoxy)acetamide: The 3,4-dichlorophenoxyacetic acid is converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is then reacted with 2-furylmethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorophenoxy)-N-(2-furylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium, alkoxides in alcohol solvents, amines in organic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, ketones.

    Reduction: Amines, alcohols.

    Substitution: Hydroxylated, alkoxylated, or aminated derivatives.

Scientific Research Applications

2-(3,4-dichlorophenoxy)-N-(2-furylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical structure.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenoxy)-N-(2-furylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The furylmethyl group can enhance the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dichlorophenoxy)acetic acid: A precursor in the synthesis of 2-(3,4-dichlorophenoxy)-N-(2-furylmethyl)acetamide.

    2-(3,4-dichlorophenoxy)-N-methylacetamide: A structurally similar compound with a methyl group instead of a furylmethyl group.

    2-(3,4-dichlorophenoxy)-N-(2-thienylmethyl)acetamide: A compound with a thienylmethyl group instead of a furylmethyl group.

Uniqueness

This compound is unique due to the presence of both dichlorophenoxy and furylmethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3,4-dichlorophenoxy)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO3/c14-11-4-3-9(6-12(11)15)19-8-13(17)16-7-10-2-1-5-18-10/h1-6H,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPISGWNTVELKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)COC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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